2-Chloro-6-iodophenol
Overview
Description
2-Chloro-6-iodophenol is a compound that contains a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of phenols like 2-Chloro-6-iodophenol can be achieved through nucleophilic aromatic substitution . This process involves the replacement of one of the substituents in an aromatic ring by a nucleophile .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodophenol consists of 4 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, 1 Chlorine atom, and 1 Iodine atom . The molecule has a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
2-Chloro-6-iodophenol has a molecular weight of 254.453 Da . It has a density of 2.1±0.1 g/cm³, a boiling point of 202.9±20.0 °C at 760 mmHg, and a flash point of 76.5±21.8 °C .Scientific Research Applications
Sorption Processes of Phenolic Compounds
Scientific Field
This research falls under the field of Environmental Chemistry .
Application Summary
Phenolic compounds, including 2-Chloro-6-iodophenol, are present in our natural environment. Some are formed naturally, while others are introduced as a result of human activities. These compounds pose a serious risk to the environment, and their quantitative isolation from environmental matrices is usually difficult due to their considerably different properties and low concentration .
Experimental Procedures
The sorption of phenolic compounds is a complex process influenced by many factors. The chemical structure of phenols, including their physical properties such as melting and boiling points, solubility in water, pKa, and Log P, play a significant role in this process . The interaction with frequently used sorbents, such as chemically modified silicas, polymers, and porous carbons, is also considered. Both the characteristics of the sorbents (including physical properties like porosity and chemical properties like functional groups) and experimental conditions (such as concentration of solutes, contact time, temperature, solvent effects, and presence or absence of oxygen) are taken into account .
Results and Outcomes
The sorption process of phenolic compounds, including 2-Chloro-6-iodophenol, is a subject of ongoing research. The efficiency of different types of sorbents used for phenols in chromatographic columns and solid phase extraction devices varies and depends on many factors. The most important factors include the chemical structure of the adsorbate, the type of sorbent and its porosity, and the properties of the solvent .
Acidity of Substituted Phenols
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The acidity of phenols, including 2-Chloro-6-iodophenol, is a topic of interest in organic chemistry. The acidity of phenols can be influenced by the presence of substituents on the phenol ring .
Experimental Procedures
The acidity of phenols is typically studied by measuring the pKa of the phenol . The pKa is a measure of the acidity of a substance, with lower pKa values indicating stronger acids . The presence of electron-withdrawing substituents, such as chlorine or iodine, can increase the acidity of phenols by stabilizing the negative charge on the phenolate anion .
Results and Outcomes
Chlorophenols are found to be more acidic than phenol due to the negative inductive effect (−I) of chlorine, which reduces the negative charge located on the oxygen of the phenolate anion . The difference in acidity between 2- and 4-chlorophenols is much more pronounced than the same difference between o- and p-cresols .
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHAEFUBKAIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466970 | |
Record name | 2-Chloro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodophenol | |
CAS RN |
28177-52-8 | |
Record name | 2-Chloro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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